[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with a unique structure that combines a cyclohexyl group, a trifluoromethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the reduction of the triazole intermediate to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold for drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with enzymes and receptors makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties can enhance the performance and durability of products in various applications.
Mechanism of Action
The mechanism of action of [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-cyclohexyl-5-(methyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-cyclohexyl-5-(chloromethyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness
Compared to similar compounds, this compound stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H14F3N3O |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
[1-cyclohexyl-5-(trifluoromethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C10H14F3N3O/c11-10(12,13)9-8(6-17)14-15-16(9)7-4-2-1-3-5-7/h7,17H,1-6H2 |
InChI Key |
QFBWBJHSEQUUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(N=N2)CO)C(F)(F)F |
Origin of Product |
United States |
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